4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol
Overview
Description
“4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol” is a compound with the CAS Number: 20939-16-6. It has a molecular weight of 144.2 and its IUPAC name is the same as the common name .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel derivatives for 1,2-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)-ethan-1-ol were synthesized using dl-malic acid under microwave (MW) irradiation .Molecular Structure Analysis
The InChI code for the compound is1S/C4H8N4S/c1-2-3-6-7-4(9)8(3)5/h2,5H2,1H3,(H,7,9)
. This indicates the presence of carbon, hydrogen, nitrogen, and sulfur atoms in the molecule.
Scientific Research Applications
-
Biological Activity
- Field : Biochemistry
- Application : The compound is used in the synthesis of derivatives that have shown significant antifungal activities .
- Method : The compound is reacted with dl-malic acid under microwave irradiation to produce a series of novel derivatives .
- Results : The synthesized compounds were screened for their antifungal activities and showed promising results against both Gram-positive and Gram-negative bacteria .
-
Flotation Reagent
- Field : Metallurgy
- Application : The compound is used as a flotation reagent in the processing of chalcopyrite .
- Method : The compound is synthesized and its selective adsorption mechanism on the surface of chalcopyrite is investigated using various spectroscopic techniques .
- Results : The compound was found to chemisorb onto the chalcopyrite surface by the formation of a five-membered chelate ring .
-
Corrosion Inhibition
- Field : Materials Science
- Application : The compound is used to study the inhibition of corrosion of iron in 3.5% NaCl solutions .
- Method : The compound is applied to the iron surface and its effectiveness as a corrosion inhibitor is evaluated .
- Results : The compound showed potential as a corrosion inhibitor in low concentrations .
-
Raman Scattering Probe
- Field : Spectroscopy
- Application : The compound is used in the design of a surface-enhanced Raman scattering based probe for fast and accurate detection of DNA markers .
- Method : The compound is applied to a surface and its interaction with DNA markers is studied using Raman scattering techniques .
- Results : The compound showed potential as a probe for the detection of DNA markers .
-
Synthesis of Novel Derivatives
- Field : Organic Chemistry
- Application : The compound is used in the synthesis of novel derivatives for 1,2-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)-ethan-1-ol .
- Method : The compound is reacted with dl-malic acid under microwave irradiation to produce a series of novel derivatives .
- Results : The synthesized compounds were screened for their antifungal activities. The minimal inhibitory concentration (MIC) of the screened compounds exhibited prominent results against Gram-positive and Gram-negative bacteria .
-
Corrosion Inhibition of Copper
- Field : Materials Science
- Application : The compound is used to study the inhibition of corrosion of copper in chloride environment .
- Method : The compound is applied to the copper surface and its effectiveness as a corrosion inhibitor is evaluated .
- Results : The compound showed potential as a corrosion inhibitor for copper in chloride environment .
-
Synthesis of Double-Headed Derivatives
- Field : Organic Chemistry
- Application : The compound is used in the synthesis of double-headed derivatives of (4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)-ethan-1-ol .
- Method : The compound is reacted with dl-malic acid under microwave irradiation to produce a series of novel derivatives .
- Results : The synthesized compounds were screened for their antifungal activities. The minimal inhibitory concentration (MIC) of the screened compounds exhibited prominent results against Gram-positive and Gram-negative bacteria .
-
Corrosion Inhibition of Copper in Chloride Environment
- Field : Materials Science
- Application : The compound is used to study the inhibition of corrosion of copper in chloride environment .
- Method : The compound is applied to the copper surface and its effectiveness as a corrosion inhibitor is evaluated .
- Results : The compound showed potential as a corrosion inhibitor for copper in chloride environment .
Future Directions
properties
IUPAC Name |
4-amino-3-ethyl-1H-1,2,4-triazole-5-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4S/c1-2-3-6-7-4(9)8(3)5/h2,5H2,1H3,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJQUZUFQOQBNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=S)N1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361433 | |
Record name | 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
20939-16-6 | |
Record name | 4-Amino-5-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20939-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 166131 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020939166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20939-16-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166131 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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